molecular formula C14H17N3OS2 B2795157 N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide CAS No. 477212-35-4

N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide

Cat. No.: B2795157
CAS No.: 477212-35-4
M. Wt: 307.43
InChI Key: FVLYEXNILLYJMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-(Isopropylthio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide is a synthetic organic compound featuring a thiadiazole ring substituted with an isopropylthio group. This chemical structure confers unique properties that make it an interesting subject for various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • The synthesis of N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide typically involves the cyclization of appropriate thiosemicarbazides under oxidative conditions.

  • A common synthetic route begins with the preparation of a thiosemicarbazide intermediate, which is then cyclized in the presence of an oxidizing agent such as bromine or iodine in acetic acid.

Industrial Production Methods

  • Industrial-scale production may involve optimized reaction conditions to increase yield and purity. This includes using highly pure reagents, controlling reaction temperatures, and employing advanced separation techniques like recrystallization.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The compound can undergo oxidation reactions to form sulfoxides or sulfones.

  • Reduction: Reduction reactions may yield thiols or other sulfur-containing derivatives.

  • Substitution: The thiadiazole ring can participate in electrophilic and nucleophilic substitution reactions, introducing various substituents that can further alter the compound's properties.

Common Reagents and Conditions

  • Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

  • Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.

  • Substitution: Typical conditions involve the use of halogenating agents or nucleophiles such as alkyl halides and amines.

Major Products

  • Oxidation products include sulfoxides and sulfones.

  • Reduction products often feature thiol functionalities.

  • Substitution reactions yield a range of derivatives depending on the substituents introduced.

Scientific Research Applications

Chemistry

  • The compound is used as a precursor in the synthesis of more complex molecules.

  • Acts as a ligand in coordination chemistry, forming complexes with transition metals.

Biology

  • Research into its potential as an antimicrobial agent.

  • Evaluated for its role as an enzyme inhibitor in various biochemical pathways.

Medicine

  • Investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.

  • Preliminary studies suggest activity against specific cancer cell lines.

Industry

  • Used in the formulation of specialized materials, including polymers and coatings.

  • Acts as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

  • The thiadiazole ring interacts with molecular targets such as enzymes and receptors, modulating their activity.

  • The isopropylthio group and phenylpropanamide moiety contribute to the compound's binding affinity and selectivity.

  • Specific pathways include inhibition of enzyme catalysis and disruption of cellular signaling processes.

Comparison with Similar Compounds

  • N-(5-(Methylthio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide: Similar structure but with a methylthio group, offering different reactivity and biological activity.

  • N-(5-(Ethylthio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide:

  • N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide: The benzylthio substitution significantly impacts its interactions with biological targets.

Uniqueness

  • N-(5-(Isopropylthio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide stands out due to the specific positioning and nature of its isopropylthio group, which influences both its chemical reactivity and biological interactions.

Hope this helps you dive deep into the world of this fascinating compound!

Properties

IUPAC Name

3-phenyl-N-(5-propan-2-ylsulfanyl-1,3,4-thiadiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3OS2/c1-10(2)19-14-17-16-13(20-14)15-12(18)9-8-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVLYEXNILLYJMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=NN=C(S1)NC(=O)CCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24816484
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.